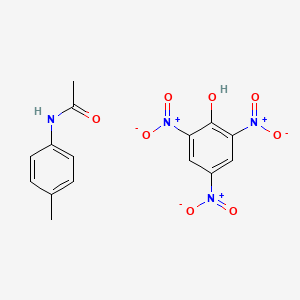
N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: N-(4-methylphenyl)acetamide and 2,4,6-trinitrophenol. N-(4-methylphenyl)acetamide, also known as p-acetotoluidide, is an organic compound with the molecular formula C9H11NO. It is commonly used in the synthesis of various pharmaceuticals and dyes. 2,4,6-trinitrophenol, also known as picric acid, is a well-known explosive compound with the molecular formula C6H3N3O7. It is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
N-(4-methylphenyl)acetamide
Synthesis: N-(4-methylphenyl)acetamide can be synthesized by the acetylation of p-toluidine with acetic anhydride. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100°C) for several hours to ensure complete acetylation.
-
2,4,6-trinitrophenol
Synthesis: 2,4,6-trinitrophenol is synthesized by the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The nitration process involves the stepwise introduction of nitro groups to the phenol ring.
Reaction Conditions: The reaction is highly exothermic and requires careful temperature control (below 30°C) to prevent runaway reactions. The nitration is typically carried out in a fume hood due to the release of toxic gases.
Industrial Production Methods
N-(4-methylphenyl)acetamide: Industrial production involves the same acetylation process but on a larger scale, with continuous monitoring and control of reaction parameters to ensure high yield and purity.
2,4,6-trinitrophenol: Industrial production involves large-scale nitration reactors with advanced safety measures to handle the exothermic nature of the reaction and the explosive nature of the product.
Chemical Reactions Analysis
Types of Reactions
-
N-(4-methylphenyl)acetamide
Oxidation: Can undergo oxidation to form corresponding carboxylic acids.
Reduction: Can be reduced to form amines.
Substitution: Can undergo electrophilic substitution reactions on the aromatic ring.
-
2,4,6-trinitrophenol
Reduction: Can be reduced to form aminophenols.
Nitration: Can undergo further nitration under controlled conditions.
Substitution: Can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
N-(4-methylphenyl)acetamide: Carboxylic acids, amines, halogenated derivatives.
2,4,6-trinitrophenol: Aminophenols, further nitrated products, substituted phenols.
Scientific Research Applications
Chemistry
N-(4-methylphenyl)acetamide: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
2,4,6-trinitrophenol: Used as a reagent in chemical analysis, particularly in the determination of metals and in the synthesis of other chemical compounds.
Biology and Medicine
N-(4-methylphenyl)acetamide: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
2,4,6-trinitrophenol:
Industry
N-(4-methylphenyl)acetamide: Used in the manufacture of dyes and pigments.
2,4,6-trinitrophenol: Used in the manufacture of explosives, dyes, and as a stabilizer for certain materials.
Mechanism of Action
N-(4-methylphenyl)acetamide
Mechanism: Acts by inhibiting specific enzymes or receptors in the body, leading to its pharmacological effects.
Molecular Targets: Targets enzymes involved in pain and inflammation pathways.
2,4,6-trinitrophenol
Mechanism: Acts as an oxidizing agent, leading to the release of energy in explosive reactions.
Molecular Targets: Reacts with reducing agents and organic materials, leading to rapid oxidation and energy release.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)acetamide: Similar compounds include N-acetyl-p-toluidine, p-acetotoluidide, and p-methylacetanilide.
2,4,6-trinitrophenol: Similar compounds include 2,4-dinitrophenol, 2,6-dinitrophenol, and 4-nitrophenol.
Uniqueness
N-(4-methylphenyl)acetamide: Unique due to its specific substitution pattern on the aromatic ring, leading to distinct chemical and pharmacological properties.
2,4,6-trinitrophenol: Unique due to its high nitration level, making it a powerful explosive and a useful reagent in chemical analysis.
Properties
CAS No. |
114069-80-6 |
|---|---|
Molecular Formula |
C15H14N4O8 |
Molecular Weight |
378.29 g/mol |
IUPAC Name |
N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H11NO.C6H3N3O7/c1-7-3-5-9(6-4-7)10-8(2)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,1-2H3,(H,10,11);1-2,10H |
InChI Key |
GBEJKLXAXJIFOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
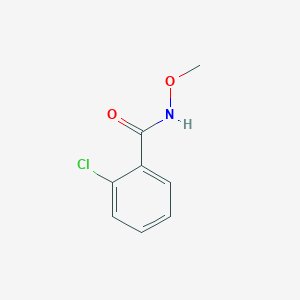
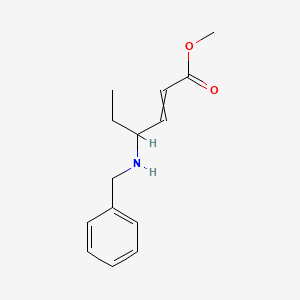
![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)
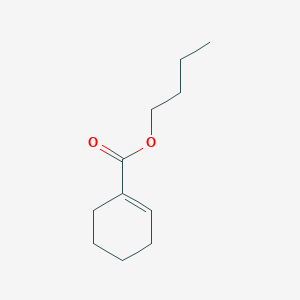


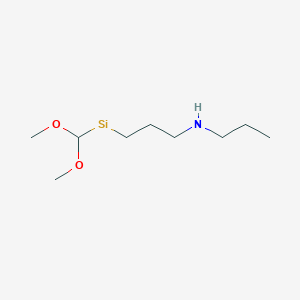
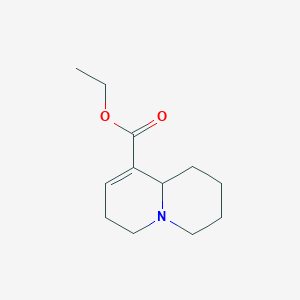
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
